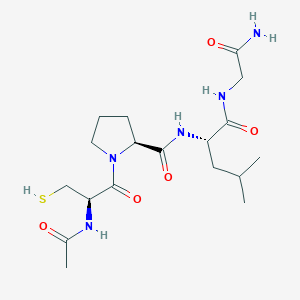
N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide is a synthetic peptide derivative that has garnered interest in various scientific fields due to its unique structural and functional properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The process is optimized to ensure high efficiency and minimal by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amide bonds in the peptide can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophilic reagents such as hydroxylamine can be used for amide bond cleavage.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Cleavage products of the peptide backbone.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide involves its interaction with specific molecular targets and pathways. The cysteine residue’s thiol group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the peptide can modulate protein-protein interactions, affecting various signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide
- N-benzyloxycarbonyl-L-prolyl-L-leucylglycinamide
- L-prolyl-L-leucylglycinamide
Uniqueness
N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide stands out due to its acetylated cysteine residue, which imparts unique redox properties and enhances its stability. This modification distinguishes it from other similar peptides and contributes to its diverse range of applications.
Eigenschaften
CAS-Nummer |
66080-68-0 |
|---|---|
Molekularformel |
C18H31N5O5S |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
(2S)-1-[(2R)-2-acetamido-3-sulfanylpropanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H31N5O5S/c1-10(2)7-12(16(26)20-8-15(19)25)22-17(27)14-5-4-6-23(14)18(28)13(9-29)21-11(3)24/h10,12-14,29H,4-9H2,1-3H3,(H2,19,25)(H,20,26)(H,21,24)(H,22,27)/t12-,13-,14-/m0/s1 |
InChI-Schlüssel |
BUDFATMZLGSHFA-IHRRRGAJSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


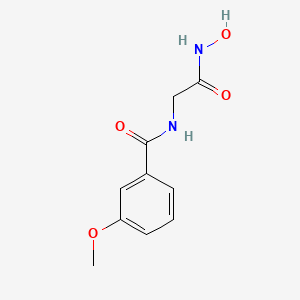

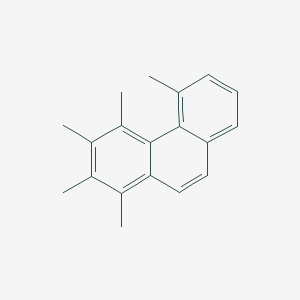

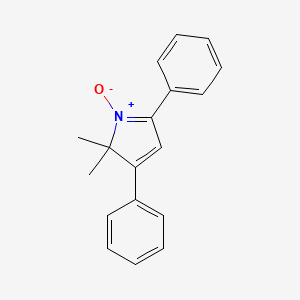
![Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium](/img/structure/B14468722.png)

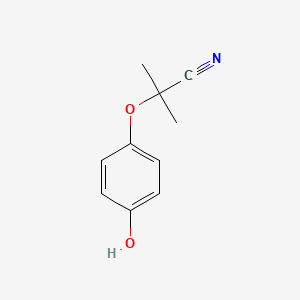
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)



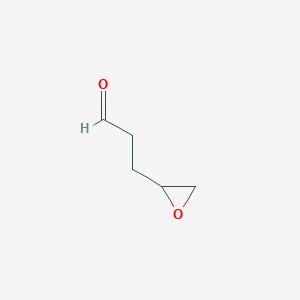
![5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B14468773.png)
